molecular formula C15H18N6O4 B5279938 (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE

(Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE

Cat. No.: B5279938
M. Wt: 346.34 g/mol
InChI Key: JERZMRBWUJQCGF-RZNTYIFUSA-N
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Description

(Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole rings: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.

    Nitration: Introduction of the nitro group into the pyrazole ring using nitrating agents like nitric acid.

    Amide formation: Coupling of the pyrazole derivatives with tetrahydrofuran-2-carboxylic acid or its derivatives under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole rings or the nitro group.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Various substitution reactions can occur, especially on the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or chemical reduction using agents like tin(II) chloride.

    Substitution: Halogenation agents, nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole rings.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Pyrazole derivatives are often used as ligands in coordination chemistry.

    Material Science: Potential use in the development of new materials with specific properties.

Biology and Medicine

    Drug Development: Pyrazole derivatives are explored for their anti-inflammatory, anti-cancer, and antimicrobial properties.

    Biological Probes: Used in studying enzyme functions and biological pathways.

Industry

    Agriculture: Potential use as agrochemicals.

    Pharmaceuticals: Active ingredients in various therapeutic formulations.

Mechanism of Action

The mechanism of action of (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The nitro group might undergo bioreduction, leading to reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N-(TETRAHYDRO-2-FURANYLMETHYL)-2-PROPENAMIDE (without the Z-configuration)
  • Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

The unique combination of the (Z)-configuration, the nitro group, and the tetrahydrofuran moiety might confer specific biological activities or chemical properties that distinguish it from other pyrazole derivatives.

Properties

IUPAC Name

(Z)-3-(1-methylpyrazol-4-yl)-2-(4-nitropyrazol-1-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O4/c1-19-9-11(6-17-19)5-14(20-10-12(7-18-20)21(23)24)15(22)16-8-13-3-2-4-25-13/h5-7,9-10,13H,2-4,8H2,1H3,(H,16,22)/b14-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERZMRBWUJQCGF-RZNTYIFUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C=C(C(=O)NCC2CCCO2)N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)/C=C(/C(=O)NCC2CCCO2)\N3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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